Cas no 1337232-09-3 (4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol)

4-(1-Amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol is a fluorinated aromatic compound featuring a trifluoroethylamine substituent and three hydroxyl groups on the benzene ring. Its unique structure combines electron-withdrawing trifluoromethyl and amine functionalities with a polyhydroxy aromatic core, making it a versatile intermediate in organic synthesis and medicinal chemistry. The trifluoroethyl group enhances metabolic stability and lipophilicity, while the triol moiety offers multiple sites for derivatization or coordination. This compound is particularly valuable in the development of fluorinated pharmaceuticals, agrochemicals, and specialty materials, where its structural motifs can influence bioavailability and binding affinity. Its high purity and well-defined reactivity profile ensure consistent performance in synthetic applications.
4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol structure
1337232-09-3 structure
Product name:4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol
CAS No:1337232-09-3
MF:C8H8F3NO3
MW:223.14923286438
CID:6174992
PubChem ID:130059147

4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol Chemical and Physical Properties

Names and Identifiers

    • 4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol
    • EN300-1932893
    • 1337232-09-3
    • Inchi: 1S/C8H8F3NO3/c9-8(10,11)7(12)3-1-2-4(13)6(15)5(3)14/h1-2,7,13-15H,12H2
    • InChI Key: WNPLWQYGTVKQEK-UHFFFAOYSA-N
    • SMILES: FC(C(C1C=CC(=C(C=1O)O)O)N)(F)F

Computed Properties

  • Exact Mass: 223.04562760g/mol
  • Monoisotopic Mass: 223.04562760g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 86.7Ų
  • XLogP3: 1.4

4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1932893-0.05g
4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol
1337232-09-3
0.05g
$1080.0 2023-09-17
Enamine
EN300-1932893-0.5g
4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol
1337232-09-3
0.5g
$1234.0 2023-09-17
Enamine
EN300-1932893-1g
4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol
1337232-09-3
1g
$1286.0 2023-09-17
Enamine
EN300-1932893-5g
4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol
1337232-09-3
5g
$3728.0 2023-09-17
Enamine
EN300-1932893-0.25g
4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol
1337232-09-3
0.25g
$1183.0 2023-09-17
Enamine
EN300-1932893-1.0g
4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol
1337232-09-3
1g
$1286.0 2023-05-31
Enamine
EN300-1932893-2.5g
4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol
1337232-09-3
2.5g
$2520.0 2023-09-17
Enamine
EN300-1932893-10.0g
4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol
1337232-09-3
10g
$5528.0 2023-05-31
Enamine
EN300-1932893-0.1g
4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol
1337232-09-3
0.1g
$1131.0 2023-09-17
Enamine
EN300-1932893-5.0g
4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol
1337232-09-3
5g
$3728.0 2023-05-31

Additional information on 4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol

4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol

The compound with CAS No. 1337232-09-3, known as 4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a trihydroxybenzene ring with a trifluoroethylamino substituent. The presence of the trifluoromethyl group introduces significant electronic and steric effects, making this compound a valuable tool in the design of novel pharmaceutical agents and advanced materials.

Recent studies have highlighted the potential of 4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol in drug discovery. Researchers have demonstrated that the compound exhibits potent biological activity in vitro, particularly in its ability to modulate key cellular pathways associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. The amino group on the trifluoroethyl chain plays a critical role in enhancing the compound's bioavailability and its ability to cross the blood-brain barrier (BBB), which is a major challenge in drug delivery.

The synthesis of 4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The starting material is typically derived from benzene triol precursors, which are subjected to nucleophilic substitution reactions to introduce the trifluoroethylamino group. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure compounds, which are essential for pharmacological studies.

In terms of applications beyond drug discovery, 4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. For instance, researchers have explored its potential as a dopant in organic light-emitting diodes (OLEDs), where it enhances device efficiency and stability by modulating charge transport properties.

The development of 4-(1-amino-2,2,2-trifluoroethyl)benzene-1

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